![molecular formula C17H17ClO3 B6339561 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-94-6](/img/structure/B6339561.png)
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid
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Overview
Description
The compound “2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a carboxylic acid consisting of a benzene ring attached to a carboxyl group . It also contains a methoxy group (-OCH3), a propyl group (a three-carbon chain), and a phenyl group (a benzene ring) with a chlorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. For instance, the Suzuki-Miyaura coupling, a type of carbon-carbon bond-forming reaction, could be used to attach the phenyl group to the propyl group . The methoxy group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoic acid moiety would likely contribute to the compound’s polarity, while the chlorine atom would add to its molecular weight .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the benzoic acid moiety could react with bases to form a salt, or with alcohols to form an ester . The chlorine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxyl group and the nonpolar benzene rings could give the compound both polar and nonpolar characteristics .Scientific Research Applications
- Benzylic Position Reactions : The benzylic position (adjacent to the benzene ring) is crucial in organic chemistry. Researchers study MFCD12546711 for reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions provide insights into the stability of radicals and carbocations.
Chemical Synthesis and Organic Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2-chlorophenyl)propyl]-6-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-21-15-11-5-9-13(16(15)17(19)20)8-4-7-12-6-2-3-10-14(12)18/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAHBULAKLKDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)CCCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid |
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